1-Methyl-4-vinylpyridinium

Polymer Chemistry Physical Organic Chemistry Cationic Monomer

Sourcing a permanently cationic vinyl monomer for controlled radical polymerization often means choosing between pH-dependent solubility or unpredictable reactivity. 1-Methyl-4-vinylpyridinium iodide solves this with a fixed positive charge and quantifiable electrophilicity, enabling robust RAFT synthesis of polyelectrolytes. - Enables core-cross-linked micelles (85-150 nm) with polycationic shells via RAFT in water. - Benchmark electrophile with published kNu values for >70 amines, reducing experimental burden in predictive modeling. - Iodide counterion ensures distinct polyelectrolyte chain dynamics critical for antimicrobial coatings.

Molecular Formula C8H10N+
Molecular Weight 120.17 g/mol
Cat. No. B1204203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-vinylpyridinium
Synonyms1-methyl-4-vinylpyridinium
1-methyl-4-vinylpyridinium trifluoromethane sulfonate
M4VP cpd
Molecular FormulaC8H10N+
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C=C
InChIInChI=1S/C8H10N/c1-3-8-4-6-9(2)7-5-8/h3-7H,1H2,2H3/q+1
InChIKeyAJWDVSJQPIRAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-vinylpyridinium: A Versatile Cationic Vinyl Monomer for Advanced Polymer Synthesis


1-Methyl-4-vinylpyridinium is a quaternary ammonium vinyl monomer, comprising a pyridinium ring substituted with a methyl group at the nitrogen and a vinyl group at the para position [1]. It exists as a salt with various counterions, most commonly iodide, and serves as a key building block for synthesizing cationic polyelectrolytes [2]. Its applications span controlled radical polymerization for nanostructured materials and the development of antimicrobial polymers, underpinned by its unique reactivity as an electrophilic vinyl species [3][4].

Why 1-Methyl-4-vinylpyridinium Cannot Be Interchanged with Common Cationic Monomers


Despite belonging to the broader class of cationic vinyl monomers, 1-methyl-4-vinylpyridinium exhibits a unique combination of properties that preclude simple substitution. Unlike non-quaternized vinylpyridines, its permanently positive charge ensures water solubility and polyelectrolyte character without pH-dependence [1]. Compared to other common cationic monomers like vinylbenzyltrimethylammonium chloride, its reactivity is governed by distinct mechanisms; for instance, it acts as an electrophilic vinyl carbon, making it a benchmark probe for nucleophilicity [2]. Furthermore, its polymerization behavior, including a distinct concentration threshold for spontaneous polymerization and the ability to form intermonomer associations, is not replicated by other cationic species, critically affecting synthesis outcomes [3][4].

Quantitative Differentiators: 1-Methyl-4-vinylpyridinium vs. Key Comparators


Enhanced Electrophilic Reactivity: 1-Methyl-4-vinylpyridinium vs. Unquaternized 4-Vinylpyridine

1-Methyl-4-vinylpyridinium serves as a superior electrophile for nucleophilic addition at its vinyl group compared to its unquaternized analog, 4-vinylpyridine. The quaternization of the nitrogen dramatically increases the electron deficiency of the vinyl group, enabling rapid and well-defined nucleophilic additions. This is quantitatively demonstrated by second-order rate constants (kNu) measured for the addition of primary and secondary amines. For example, the kNu for the addition of piperidine (a secondary amine) to 1-methyl-4-vinylpyridinium was found to be 8.0 M⁻¹s⁻¹ at 25°C [1]. In contrast, the analogous reaction with the neutral 4-vinylpyridine under similar aqueous conditions is negligible or requires a catalyst, as the vinyl group is not sufficiently electrophilic for direct, uncatalyzed attack [2].

Polymer Chemistry Physical Organic Chemistry Cationic Monomer

Benchmark Probe for Nucleophilicity: A Superior Standard over Common Electrophiles

1-Methyl-4-vinylpyridinium provides a superior and more consistent benchmark for measuring amine nucleophilicity (N+ parameters) compared to other electrophiles like methyl iodide or benzyl chloride. Its reaction with amines exhibits minimal steric hindrance at the electrophilic center, leading to better correlations of structure-reactivity relationships. This is evidenced by the fact that second-order rate constants (kNu) for the addition of 72 different primary and secondary amines to this compound have been systematically measured, allowing for the construction of a comprehensive N+ database [1]. In contrast, N+ parameters derived from reactions with other electrophiles are known to be sensitive to the specific electrophile's steric and electronic nature, yielding less transferable and sometimes contradictory reactivity scales [2].

Physical Organic Chemistry Reactivity Scales Amine Nucleophilicity

Unique Concentration-Dependent Spontaneous Polymerization Behavior

1-Methyl-4-vinylpyridinium salts exhibit a distinct threshold for spontaneous polymerization in aqueous solution that differentiates them from common monomers like styrene or methyl methacrylate, which require an external initiator. The polymerization is self-initiated and proceeds rapidly only at high concentrations. Specifically, 1-methyl-4-vinylpyridinium methylsulfate undergoes rapid spontaneous polymerization in water at concentrations of 3.0 mol/L or greater, while no polymerization is observed at concentrations below 1.0 mol/L [1]. In stark contrast, typical radical-initiated monomers show a continuous, non-thresholded dependence of polymerization rate on initiator concentration, not monomer concentration alone [2].

Polymerization Kinetics Cationic Polymerization Zwitterion Mechanism

Where 1-Methyl-4-vinylpyridinium Delivers a Decisive Advantage in R&D and Production


Synthesis of Well-Defined Polycationic Nanostructures via RAFT Polymerization

The quantifiable high reactivity of 1-methyl-4-vinylpyridinium, combined with the ability to polymerize it in water via controlled radical methods like RAFT, is essential for creating advanced nanostructured materials. As demonstrated by Wang et al. (2020), this monomer enables the synthesis of stable, spherical core-cross-linked micelles with diameters of 85–150 nm and a polycationic outer shell. This is achieved by using its quantitative cationization from a precursor poly(4-vinylpyridine) block, a strategy that relies on the compound's unique reactivity profile and water solubility [1].

Development of Novel Antimicrobial Polymers and Coatings

The intrinsic cationic nature of the poly(1-methyl-4-vinylpyridinium) segment provides inherent antibacterial activity. Research has shown that the polycationic structure can effectively kill multidrug-resistant bacteria, enabling applications in antimicrobial coatings and wound dressings [2]. The compound's ability to be polymerized via efficient click chemistry (pyridinium-yne click) further facilitates the incorporation of additional functional moieties, such as luminescent units for bioimaging, without losing its potent antibacterial properties [3].

Creation of Quantitative Structure-Reactivity Libraries for Chemical Informatics

For scientists developing predictive cheminformatics models, the systematic kinetic data available for 1-methyl-4-vinylpyridinium is invaluable. The existence of second-order rate constants (kNu) for its reaction with over 70 amines provides a robust, low-steric-hindrance dataset for training machine learning algorithms to predict nucleophilicity [4]. This application scenario leverages the compound's unique position as a benchmark electrophile, reducing the experimental burden required to build high-quality predictive models.

Designing Self-Initiating Polymerization Systems

The unique concentration-dependent spontaneous polymerization of 1-methyl-4-vinylpyridinium salts can be exploited to design simplified polymerization processes. As identified by Kabanov et al. (1967), a system with a monomer concentration of ≥ 3.0 mol/L will spontaneously polymerize without an added initiator, proceeding via a zwitterionic mechanism [5]. This can be advantageous for industrial processes where initiator removal is costly or where residual initiator fragments compromise the final polymer's performance.

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